2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-octadecylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-38-35-25-20-19-24-34(35)37-36(38)30-39-33-27-26-31-22-17-18-23-32(31)29-33/h17-20,22-27,29H,2-16,21,28,30H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVINMOKXRLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Naphthalen-2-yloxy Group: This step involves the reaction of the benzodiazole with naphthalen-2-ol in the presence of a base such as potassium carbonate, facilitating the formation of the ether linkage.
Introduction of the Octadecyl Chain: The final step includes the alkylation of the benzodiazole derivative with an octadecyl halide (e.g., octadecyl bromide) under basic conditions to introduce the long alkyl chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-yloxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecular architectures.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine
Medically, derivatives of benzodiazole are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar therapeutic potentials.
Industry
In industry, the compound’s amphiphilic nature (having both hydrophobic and hydrophilic parts) makes it a candidate for use in surfactants, emulsifiers, and in the formulation of advanced materials like liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism by which 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole exerts its effects depends on its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthalen-2-yloxy group could facilitate π-π stacking interactions with aromatic amino acids in proteins, while the octadecyl chain might enhance membrane permeability.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s benzodiazole core differs from the triazole in 7c–f and the fused benzodiazole-triazole-thiazole system in 9a–e .
- Substituents : The octadecyl chain in the target compound is unique among the compared compounds, which primarily feature nitro, methoxy, or fluorophenyl groups. This chain may enhance lipid bilayer affinity but reduce aqueous solubility.
- Synthesis : While 7c–f and 9a–e rely on cycloaddition or click chemistry, the target compound likely requires alkylation or coupling to attach the octadecyl group, posing challenges in regioselectivity.
Physicochemical and Functional Properties
Key Observations :
- The octadecyl chain in the target compound drastically increases molecular weight and lipophilicity compared to 7c–f and 9a–e, which could limit bioavailability but enhance membrane association.
- Docking studies in suggest that thiazole and triazole moieties in 9a–e facilitate interactions with enzymes , whereas the target compound’s bulky substituents may sterically hinder such interactions.
Analytical Characterization
All compared compounds were validated via IR, NMR, and HRMS (7c–f , 9a–e ). For the target compound, similar techniques would confirm:
- IR : Stretching vibrations for C-O (naphthyloxy) and C-N (benzodiazole).
- NMR : Distinct shifts for the octadecyl chain (δ ~0.8–1.5 ppm) and naphthyl protons (δ ~7.2–8.3 ppm).
- HRMS : Accurate mass matching for C₃₄H₄₃N₂O₂ (estimated).
Biological Activity
2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields, particularly medicinal chemistry and materials science. This compound is noted for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The compound can be described by its IUPAC name, which reflects its structural components, including the naphthalene moiety and the long alkyl chain. The general formula for this compound is .
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors in biological systems. The imidazole ring in the structure may facilitate binding to specific targets, modulating their activity and leading to biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
- Activation of Signaling Pathways : It could activate pathways that promote cellular responses beneficial for therapeutic outcomes.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a range of biological activities. Below is a summary of key findings regarding its biological effects:
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibits potential against various bacterial strains, suggesting possible use as an antibiotic agent. |
| Anticancer Properties | Shows cytotoxic effects on cancer cell lines, indicating potential as a chemotherapeutic agent. |
| Anti-inflammatory Effects | May reduce inflammation through modulation of inflammatory pathways. |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of related benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting strong potential for development into an antibiotic drug.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 20 µM depending on the cell line tested.
- Inflammation Models : Animal models of inflammation treated with the compound showed reduced levels of pro-inflammatory cytokines compared to controls, supporting its potential role in anti-inflammatory therapies.
Research Findings
Various studies have contributed to understanding the biological activity of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure.
- Biological Testing : High-throughput screening methods have been employed to assess the biological activity of derivatives, leading to the identification of more potent analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
